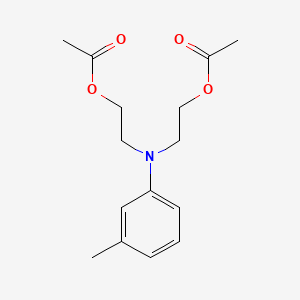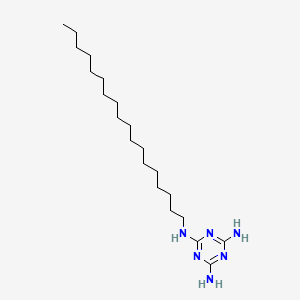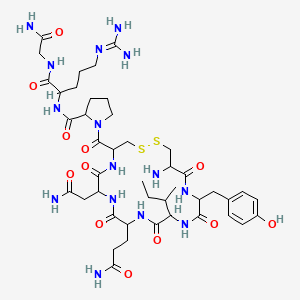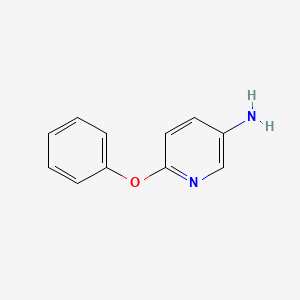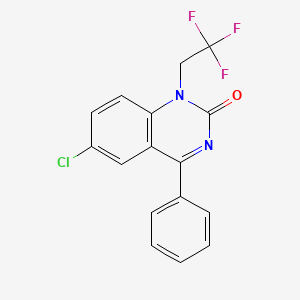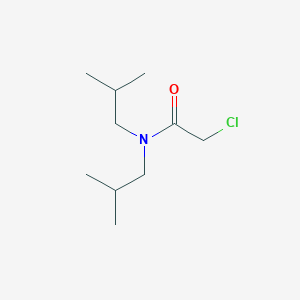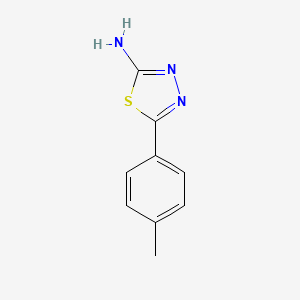
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized through various methods . For instance, the synthesis of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole involved the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. The compound has been part of a series of pyrazole-bearing compounds known for their pharmacological effects. In particular, derivatives of this compound have shown promising results in inhibiting the growth of Leishmania aethiopica and suppressing Plasmodium berghei in infected mice, which are the causative agents of leishmaniasis and malaria, respectively .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to predict the interaction with biological targets. For example, the antileishmanial activity of certain derivatives was justified through molecular docking on Lm-PTR1 , providing insights into the compound’s potential mechanism of action .
Synthesis of Hydrazine-Coupled Pyrazoles
Hydrazine-coupled pyrazoles, which exhibit significant antileishmanial and antimalarial activities, have been synthesized using intermediates derived from 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine . This showcases the compound’s versatility as a precursor in synthesizing pharmacologically active pyrazoles .
Development of Pharmacophores
The compound serves as a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy against drug-resistant strains of Plasmodium falciparum .
Chemical Analysis and Quality Control
The compound’s purity and structure can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . These methods are essential for ensuring the quality and consistency of the compound when used in pharmaceutical research and development .
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPCNCAFSBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345564 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
26907-54-0 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the thiadiazole ring in 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine?
A1: Research indicates that the thiadiazole ring in 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine exhibits a planar conformation. [, ] This planarity can influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.
Q2: How was 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine synthesized in the reported studies?
A2: Two distinct synthetic approaches were employed:
- Method 1: Reacting 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzaldehyde yielded the desired compound. [] This method highlights the reactivity of the amine group on the thiadiazole ring.
- Method 2: A multi-step synthesis starting from N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives led to the formation of 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine. [] This approach demonstrates alternative synthetic routes and potential building block strategies.
Q3: What are the key structural features of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine revealed by its crystal structure?
A3: Analysis of the crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine revealed a dihedral angle of 31.19° between the planar thiadiazole ring and the phenyl ring. [] Additionally, the crystal structure showed the presence of intermolecular hydrogen bonds (N—H⋯N), which contribute to the molecule's packing arrangement in the solid state. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



